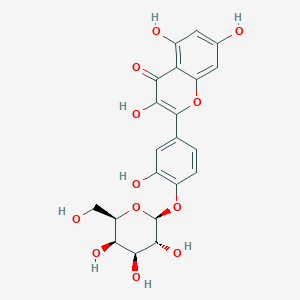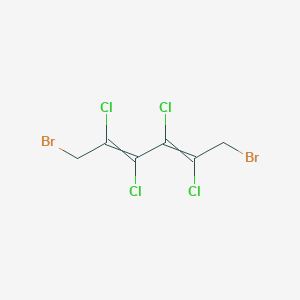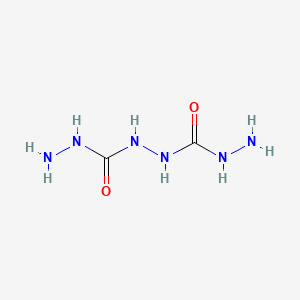
1,2-Hydrazinedicarboxylic acid, dihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Hydrazinedicarboxylic acid, dihydrazide is a chemical compound with the molecular formula C2H8N6O2 It is a derivative of hydrazine and is characterized by the presence of two hydrazide groups attached to a central carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Hydrazinedicarboxylic acid, dihydrazide can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with diethyl oxalate. The reaction proceeds as follows:
C2H5OOC-COOC2H5 + 2N2H4→C2H8N6O2 + 2C2H5OH
In this reaction, diethyl oxalate reacts with hydrazine hydrate to form this compound and ethanol as a byproduct. The reaction is typically carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Hydrazinedicarboxylic acid, dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Alkyl or acyl hydrazides.
Wissenschaftliche Forschungsanwendungen
1,2-Hydrazinedicarboxylic acid, dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and as a crosslinking agent in materials science.
Wirkmechanismus
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, dihydrazide involves its ability to form stable complexes with metal ions and its reactivity towards various functional groups. The hydrazide groups can interact with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis. Additionally, the compound can act as a reducing agent, participating in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbohydrazide: A similar compound with the formula CH6N4O, used as a reducing agent and in the synthesis of polymers.
Adipic acid dihydrazide: Another hydrazide derivative with applications in polymer chemistry and as a crosslinking agent.
Uniqueness
1,2-Hydrazinedicarboxylic acid, dihydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dual hydrazide groups provide versatility in forming stable complexes and intermediates, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1617-13-6 |
|---|---|
Molekularformel |
C2H8N6O2 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
1-amino-3-(hydrazinecarbonylamino)urea |
InChI |
InChI=1S/C2H8N6O2/c3-5-1(9)7-8-2(10)6-4/h3-4H2,(H2,5,7,9)(H2,6,8,10) |
InChI-Schlüssel |
BGEVFSCRPUOYHH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(NN)NNC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


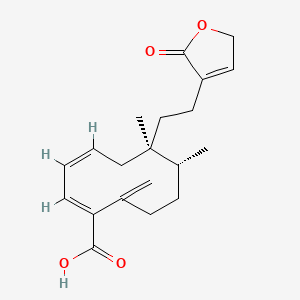
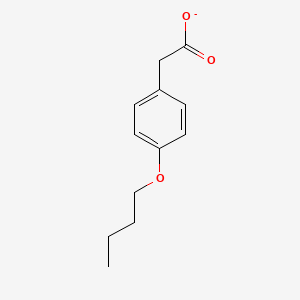
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
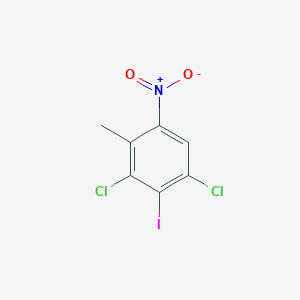
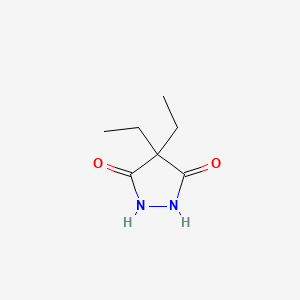

![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
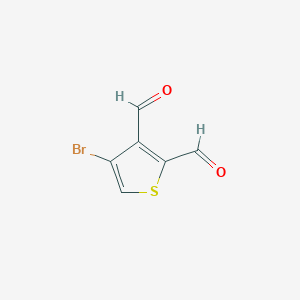
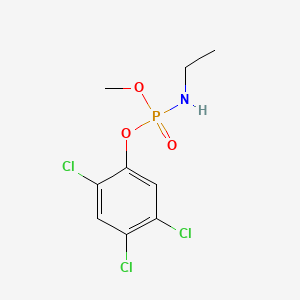
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
